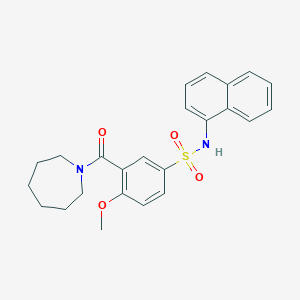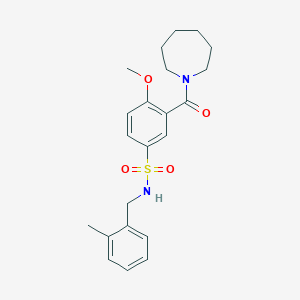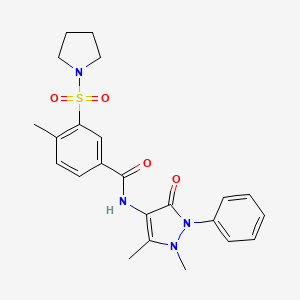
3-(azepan-1-ylcarbonyl)-4-methoxy-N-(naphthalen-1-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(azepan-1-ylcarbonyl)-4-methoxy-N-(naphthalen-1-yl)benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of azepane, methoxy, naphthalene, and benzenesulfonamide groups, which contribute to its diverse chemical behavior and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azepan-1-ylcarbonyl)-4-methoxy-N-(naphthalen-1-yl)benzenesulfonamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,6-diaminohexane.
Attachment of the Naphthalene Group: The naphthalene moiety can be introduced through a Friedel-Crafts acylation reaction using naphthalene and an acyl chloride derivative.
Methoxylation: The methoxy group is typically introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate compound with benzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(azepan-1-ylcarbonyl)-4-methoxy-N-(naphthalen-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group, where nucleophiles like halides can replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halides, nucleophiles like amines or thiols, under varying temperatures and solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, thiolated compounds.
Scientific Research Applications
3-(azepan-1-ylcarbonyl)-4-methoxy-N-(naphthalen-1-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(azepan-1-ylcarbonyl)-4-methoxy-N-(naphthalen-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(azepan-1-ylcarbonyl)-4-methoxy-N-(naphthalen-1-yl)benzenesulfonamide
- 3-(azepan-1-ylcarbonyl)-4-ethoxy-N-(naphthalen-1-yl)benzenesulfonamide
- 3-(azepan-1-ylcarbonyl)-4-methoxy-N-(phenyl)benzenesulfonamide
Uniqueness
3-(azepan-1-ylcarbonyl)-4-methoxy-N-(naphthalen-1-yl)benzenesulfonamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential applications. The presence of the naphthalene moiety, in particular, enhances its ability to interact with aromatic systems, making it valuable in various research and industrial contexts.
Properties
Molecular Formula |
C24H26N2O4S |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
3-(azepane-1-carbonyl)-4-methoxy-N-naphthalen-1-ylbenzenesulfonamide |
InChI |
InChI=1S/C24H26N2O4S/c1-30-23-14-13-19(17-21(23)24(27)26-15-6-2-3-7-16-26)31(28,29)25-22-12-8-10-18-9-4-5-11-20(18)22/h4-5,8-14,17,25H,2-3,6-7,15-16H2,1H3 |
InChI Key |
OKHJLLIZRCVIQK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC3=CC=CC=C32)C(=O)N4CCCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B15153643.png)

![4-methoxy-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B15153649.png)
![3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-1,2,4-triazol-5-amine](/img/structure/B15153653.png)
![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl benzoate](/img/structure/B15153654.png)

![N-[4-(acetylamino)phenyl]-4-[allyl(methylsulfonyl)amino]benzamide](/img/structure/B15153682.png)
![N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B15153689.png)
![5-{[2-(Benzyloxy)-5-chlorobenzyl]amino}-2-(morpholin-4-yl)benzoic acid](/img/structure/B15153695.png)
![2-chloro-N-[1-(1H-indol-3-yl)propan-2-yl]acetamide](/img/structure/B15153705.png)
![(4S,7S)-4-(4-ethoxyphenyl)-2-phenyl-7-(thiophen-2-yl)-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B15153713.png)
![1-[(3,4-dichlorobenzyl)sulfonyl]-N-(2-methyl-5-nitrophenyl)piperidine-4-carboxamide](/img/structure/B15153735.png)
![2-fluoro-N-(2-{[(2-nitrophenyl)carbonyl]amino}ethyl)benzamide](/img/structure/B15153739.png)
![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-nitrobenzamide](/img/structure/B15153743.png)
